![molecular formula C22H27NO3 B15305387 1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine CAS No. 202716-29-8](/img/structure/B15305387.png)
1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and a hydroxyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction.
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl moiety can be reduced to form a cyclohexyl derivative.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. The Boc protecting group provides stability and prevents unwanted reactions during synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-pyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis for the preparation of boronic acid derivatives.
Uniqueness
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine is unique due to its combination of a biphenyl moiety, a hydroxyl group, and a Boc-protected piperidine ring
Propiedades
Número CAS |
202716-29-8 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-4-(4-phenylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)26-20(24)23-15-13-22(25,14-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,25H,13-16H2,1-3H3 |
Clave InChI |
SZCYKXFOZZBPCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



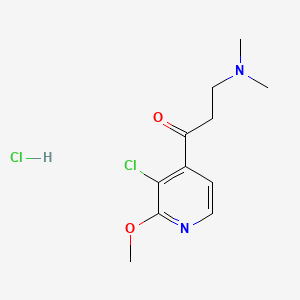





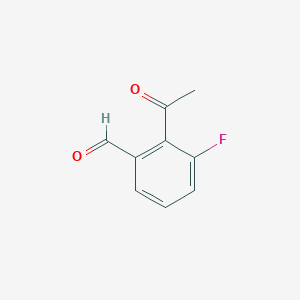
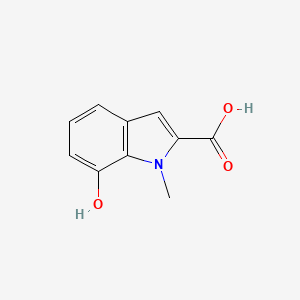
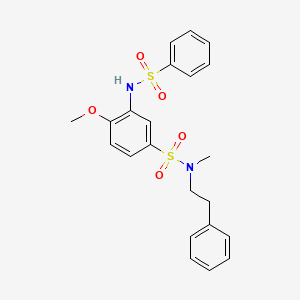


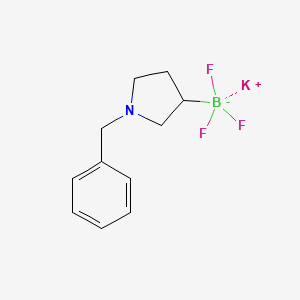
![1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
